molecular formula C5H16Br2N2 B13429516 Cholamine Bromide Hydrobromide-15N

Cholamine Bromide Hydrobromide-15N

Cat. No.: B13429516
M. Wt: 265.00 g/mol
InChI Key: NXHOZHHNVARBSS-SNHBFGBXSA-M
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Description

Cholamine Bromide Hydrobromide-15N is a compound that has garnered significant interest in the scientific community due to its unique properties and applications. It is a labeled compound where the nitrogen atom is replaced with the isotope 15N, making it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for metabolite profiling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholamine Bromide Hydrobromide-15N involves the incorporation of the 15N isotope into the cholamine structure. This is typically achieved by using 15N-labeled ammonia or ammonium salts as starting materials. The reaction conditions often involve the use of bromine and hydrobromic acid to introduce the bromide and hydrobromide groups, respectively .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Cholamine Bromide Hydrobromide-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Cholamine Bromide Hydrobromide-15N is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Cholamine Bromide Hydrobromide-15N involves its ability to act as a tracer in metabolic studies. The 15N isotope provides enhanced resolution and sensitivity in NMR and MS, allowing for the precise detection and quantification of metabolites. The compound interacts with carboxyl-containing metabolites, facilitating their detection and analysis .

Comparison with Similar Compounds

Similar Compounds

    Choline Chloride: Another cholamine derivative but with chloride instead of bromide.

    Choline Bromide: Similar structure but without the 15N isotope.

    Choline Iodide: Contains iodide instead of bromide.

Uniqueness

Cholamine Bromide Hydrobromide-15N is unique due to the presence of the 15N isotope, which significantly enhances its utility in NMR and MS applications. This makes it a powerful tool for metabolite profiling and other analytical techniques .

Properties

Molecular Formula

C5H16Br2N2

Molecular Weight

265.00 g/mol

IUPAC Name

2-(15N)azanylethyl(trimethyl)azanium;bromide;hydrobromide

InChI

InChI=1S/C5H15N2.2BrH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1/i6+1;;

InChI Key

NXHOZHHNVARBSS-SNHBFGBXSA-M

Isomeric SMILES

C[N+](C)(C)CC[15NH2].Br.[Br-]

Canonical SMILES

C[N+](C)(C)CCN.Br.[Br-]

Origin of Product

United States

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